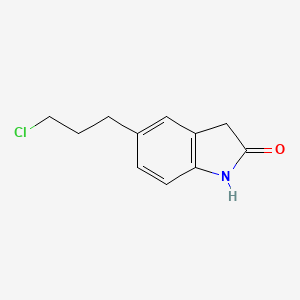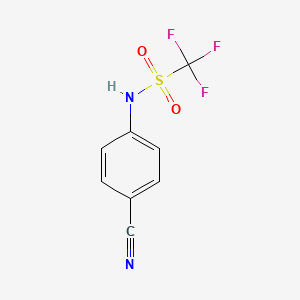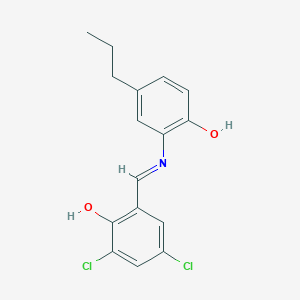
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol is a synthetic compound with the molecular formula C16H15Cl2NO2 and a molecular weight of 324.209 g/mol This compound is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and an imino group attached to a phenol ring
Preparation Methods
The synthesis of 2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol typically involves a condensation reaction between 2,4-dichlorophenol and 2-hydroxy-5-propylbenzaldehyde . The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while reduction of the imino group can yield an amine derivative.
Scientific Research Applications
. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a synthetic elicitor, capable of triggering strong immune responses in plants . In medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of environmentally-safe pesticide alternatives .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways . In plants, it activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI) . This results in the production of reactive oxygen intermediates (ROIs), calcium ions, salicylic acid, ethylene, and jasmonic acid, which collectively contribute to the plant’s defense against microbial diseases .
Comparison with Similar Compounds
2,4-Dichloro-6-(((2-hydroxy-5-propylphenyl)imino)methyl)phenol is structurally similar to other phenylimino derivatives, such as 2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol and 2,4-dichloro-6-(((2-hydroxy-4-nitrophenyl)imino)methyl)phenol . its unique combination of functional groups, including the propyl group and the specific positioning of the chlorine atoms, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H15Cl2NO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(17)8-13(18)16(11)21/h4-9,20-21H,2-3H2,1H3 |
InChI Key |
NYMKJKLPTFWWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


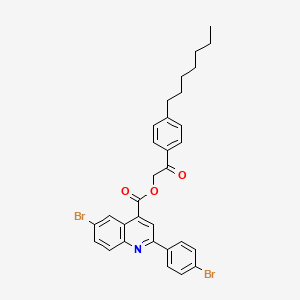
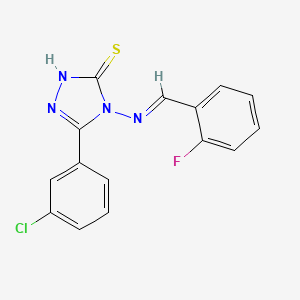
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15086543.png)

![(3E,5S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B15086559.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086560.png)
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)
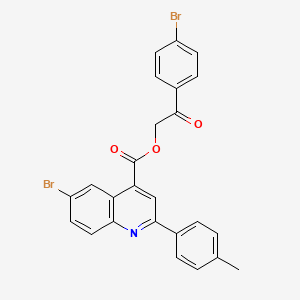
![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
